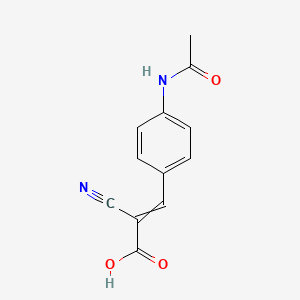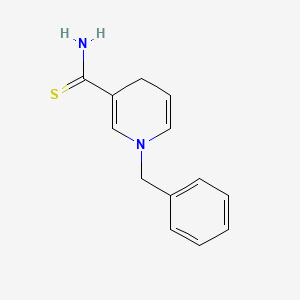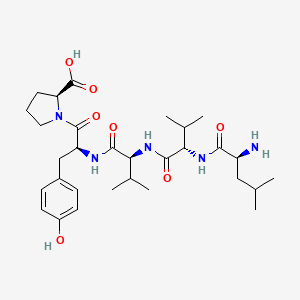
L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline: is a pentapeptide composed of five amino acids: leucine, valine (twice), tyrosine, and proline. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The sequence and composition of amino acids in peptides can significantly influence their properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-tyrosine) is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for L-valine, L-valine, and L-leucine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection and cleavage.
Industrial Production Methods
Industrial production of peptides like this compound often scales up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidative products.
Reduction: Peptide bonds are generally stable to reduction, but specific side chains may be reduced under certain conditions.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with different side chains.
Major Products
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Reduced peptide fragments.
Substitution: Peptide analogs with altered amino acid sequences.
科学的研究の応用
Chemistry
In chemistry, L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline is used as a model compound to study peptide synthesis, structure, and reactivity. It helps in understanding peptide bond formation and stability.
Biology
Biologically, this peptide can be studied for its potential role in signaling pathways, enzyme inhibition, or as a substrate for proteases. Its sequence may mimic natural peptides involved in physiological processes.
Medicine
In medicine, peptides like this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering potential treatments for diseases.
Industry
Industrially, peptides are used in the development of pharmaceuticals, cosmetics, and as research tools
作用機序
The mechanism of action of L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The presence of tyrosine suggests potential involvement in phosphorylation pathways, while proline may influence the peptide’s conformation and stability.
類似化合物との比較
Similar Compounds
L-Leucyl-L-valyl-L-tyrosyl-L-proline: Lacks one valine residue, potentially altering its biological activity.
L-Leucyl-L-valyl-L-valyl-L-phenylalanyl-L-proline: Substitutes tyrosine with phenylalanine, affecting its reactivity and interactions.
L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-alanine: Substitutes proline with alanine, changing the peptide’s conformation and stability.
Uniqueness
L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline’s unique sequence and composition confer specific properties that may not be present in similar peptides. The presence of two valine residues and a tyrosine residue can influence its hydrophobicity, reactivity, and potential biological activities.
特性
CAS番号 |
157002-53-4 |
|---|---|
分子式 |
C30H47N5O7 |
分子量 |
589.7 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H47N5O7/c1-16(2)14-21(31)26(37)33-25(18(5)6)28(39)34-24(17(3)4)27(38)32-22(15-19-9-11-20(36)12-10-19)29(40)35-13-7-8-23(35)30(41)42/h9-12,16-18,21-25,36H,7-8,13-15,31H2,1-6H3,(H,32,38)(H,33,37)(H,34,39)(H,41,42)/t21-,22-,23-,24-,25-/m0/s1 |
InChIキー |
CRYSTTOZUBENGY-KEOOTSPTSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


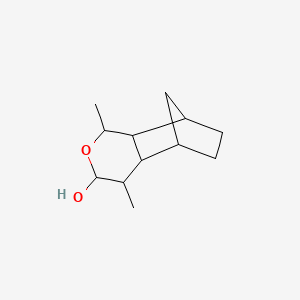
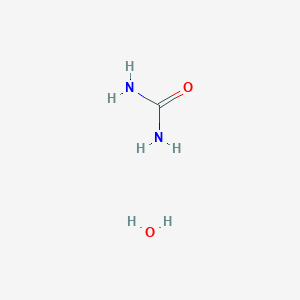
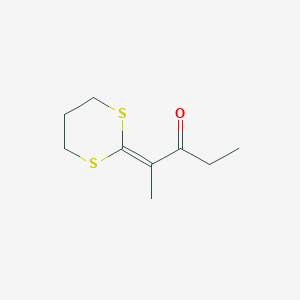


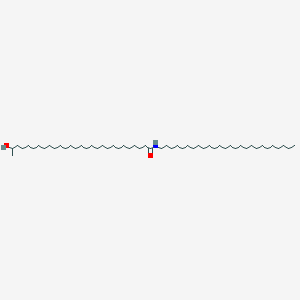
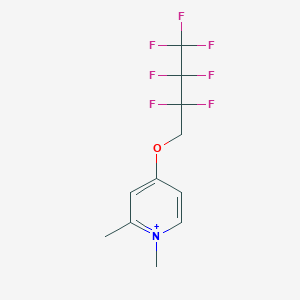
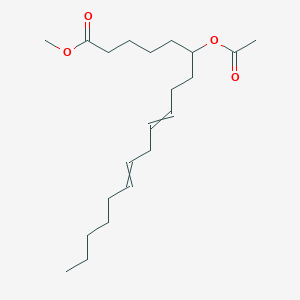

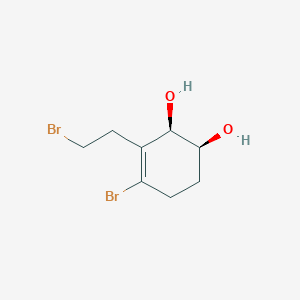
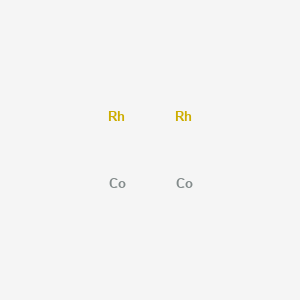
![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
